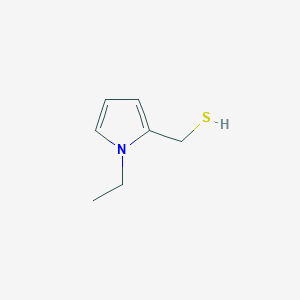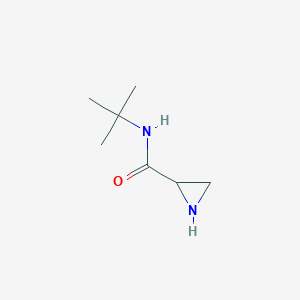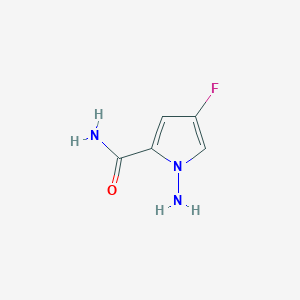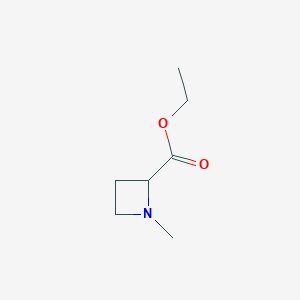
(1-ethyl-1H-pyrrol-2-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethyl-1H-pyrrol-2-yl)methanethiol is an organic compound with the molecular formula C₇H₁₁NS and a molecular weight of 141.23 g/mol . It is characterized by the presence of a pyrrole ring substituted with an ethyl group and a methanethiol group. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrrol-2-yl)methanethiol typically involves the reaction of 1-ethylpyrrole with methanethiol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
The production process involves standard organic synthesis techniques, including purification steps such as distillation and recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-pyrrol-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
(1-Ethyl-1H-pyrrol-2-yl)methanethiol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrrol-2-yl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to modifications in their structure and function. Additionally, the compound can participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-pyrrol-2-yl)methanethiol: Similar structure but with a methyl group instead of an ethyl group.
(1-Propyl-1H-pyrrol-2-yl)methanethiol: Similar structure but with a propyl group instead of an ethyl group.
(1-Butyl-1H-pyrrol-2-yl)methanethiol: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
(1-Ethyl-1H-pyrrol-2-yl)methanethiol is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of the ethyl group provides distinct steric and electronic effects compared to its methyl, propyl, and butyl analogs .
Properties
Molecular Formula |
C7H11NS |
|---|---|
Molecular Weight |
141.24 g/mol |
IUPAC Name |
(1-ethylpyrrol-2-yl)methanethiol |
InChI |
InChI=1S/C7H11NS/c1-2-8-5-3-4-7(8)6-9/h3-5,9H,2,6H2,1H3 |
InChI Key |
YJEDTRGOIYPPGE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC=C1CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)


![6-Propyl-2-azaspiro[3.3]heptane](/img/structure/B11922456.png)

![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11922460.png)

